molecular formula C19H25N3OS B2482317 (4-(1H-pyrrol-1-yl)phenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone CAS No. 1448044-51-6

(4-(1H-pyrrol-1-yl)phenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2482317
CAS RN: 1448044-51-6
M. Wt: 343.49
InChI Key: BQPXLMPWMFOJAD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a phenyl ring, a thiazepane ring, and a dimethylamino group. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms. Thiazepane is a seven-membered heterocyclic compound containing one sulfur and one nitrogen atom. The presence of these functional groups could potentially give the compound interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole and thiazepane rings, as well as the dimethylamino group. Pyrrole rings are aromatic and can undergo electrophilic substitution reactions. Thiazepane rings can potentially undergo ring-opening reactions under certain conditions .

Scientific Research Applications

Synthesis of Polysubstituted Derivatives

This compound has been used in the synthesis of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives . These derivatives were prepared in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone or an ylidene-malononitrile .

Antibacterial Activity

Some of the products derived from this compound have shown antibacterial activity . This makes it a potential candidate for the development of new antibacterial agents.

Anticancer Agents

Pyrrole and its fused derivatives, which include this compound, have attracted attention as potent anticancer agents . They exhibit their cytotoxic activities through various mechanisms such as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .

Electrochemical Properties

The corresponding polymer of this compound, obtained via electrochemical polymerization, has shown interesting electrochemical properties . It exhibited a reversible electrochromic behavior with a high optical contrast and coloration efficiency .

Optical Properties

The polymer derived from this compound also demonstrated unique optical properties . It changed color during charge insertion and extraction, exhibiting orange color in the neutral state and blue color in the oxidized state .

Applications in Electronic Devices

Conjugated polymers, including those derived from this compound, have been used in various electronic devices for energy storage, energy trapping, energy translation, sensors, and flexible electronics .

Applications in Solar Cells and Light Emitting Devices

These conjugated polymers have also found applications in solar cells and light emitting devices , contributing to the development of renewable energy sources and advanced lighting solutions.

Use in Biosensors

The conjugated polymers derived from this compound have been used in the development of biosensors , which are crucial tools in various fields such as healthcare, environmental monitoring, and food safety.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. If it shows promising biological activity, it could be developed into a drug for treating various diseases .

properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-20(2)14-18-15-24-13-5-12-22(18)19(23)16-6-8-17(9-7-16)21-10-3-4-11-21/h3-4,6-11,18H,5,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPXLMPWMFOJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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